[2-(Methylselanyl)phenyl]methanol
Description
[2-(Methylselanyl)phenyl]methanol is a seleno-organic compound characterized by a phenyl ring substituted with a methylselanyl (–SeCH₃) group at the 2-position and a hydroxymethyl (–CH₂OH) group. For example, selenium-containing compounds like (3aR,4S,7R,7aS)-2-(4-(methylselanyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione () demonstrate the utility of methylselanyl groups in stabilizing molecular frameworks through non-covalent interactions .
Properties
CAS No. |
6518-77-0 |
|---|---|
Molecular Formula |
C8H10OSe |
Molecular Weight |
201.13 g/mol |
IUPAC Name |
(2-methylselanylphenyl)methanol |
InChI |
InChI=1S/C8H10OSe/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 |
InChI Key |
IQPQYWCMWXDMGT-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=CC=C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylselanyl)phenyl]methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methylselanyl nucleophile, followed by reduction to introduce the hydroxymethyl group. The reaction conditions typically involve the use of a strong base and a polar aprotic solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium on carbon may be employed to facilitate the reduction step .
Chemical Reactions Analysis
Types of Reactions
[2-(Methylselanyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding methylselanylphenylmethane.
Substitution: The methylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Formation of [2-(Methylselanyl)phenyl]methanal or [2-(Methylselanyl)phenyl]methanoic acid.
Reduction: Formation of [2-(Methylselanyl)phenyl]methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
[2-(Methylselanyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which [2-(Methylselanyl)phenyl]methanol exerts its effects involves interactions with various molecular targets. The methylselanyl group can participate in redox reactions, potentially modulating oxidative stress in biological systems. The hydroxymethyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Selenium-Containing Analogs
Selenium analogs differ in substituent placement and backbone complexity but share reactivity trends due to the –SeCH₃ group.
Key Findings :
Nitrogen-Substituted Phenylmethanols
Nitrogen-containing analogs exhibit varied electronic and steric effects.
Key Findings :
- Dimethylamino groups (–N(CH₃)₂) increase solubility in polar solvents compared to –SeCH₃ .
- Nitrogen analogs often exhibit higher basicity, enabling protonation-dependent applications (e.g., pH-responsive materials).
Oxygen-Substituted Phenylmethanols
Ether and alcohol derivatives highlight the role of oxygen in molecular stability.
Key Findings :
Halogen-Substituted Analogs
Halogenated derivatives demonstrate altered electronic properties.
Key Findings :
Structural and Functional Insights
- Reactivity: The –SeCH₃ group in this compound may participate in redox reactions or act as a nucleophile, unlike –OCH₃ or –N(CH₃)₂ groups.
- Applications: Selenium compounds are explored for antioxidant properties, while nitrogen analogs are common in drug intermediates (e.g., ’s dimethylanilino derivatives) .
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